molecular formula C9H16N4O3 B12290441 N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine

N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine

Cat. No.: B12290441
M. Wt: 228.25 g/mol
InChI Key: KGQMQNPFMOBJCY-UHFFFAOYSA-N
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Description

N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine, commonly known as MG-H1, is a prominent advanced glycation end-product (AGE) formed from the non-enzymatic reaction of methylglyoxal (MG) with arginine residues in proteins . This compound is a critical biomarker in metabolic disease research, particularly for studying the pathogenesis of diabetes and its complications, such as atherosclerosis, nephropathy, and neuropathy . Its accumulation in the body is enhanced under hyperglycemic conditions and is associated with the modification of biological tissues, contributing to the progression of chronic diseases . Researchers utilize this compound in analytical studies to investigate protein damage, with applications spanning nutritional science, food chemistry (e.g., tracking AGE formation in heated foods) , and biomedical research into diabetic complications . Its mechanism of action involves the irreversible modification of protein side chains, which can alter protein structure and function, leading to cellular dysfunction and contributing to the pathology of age-related and metabolic diseases . As a standard, it is essential for quantification via techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and for the development of immunoassays such as ELISA, aiding in the screening of potential inhibitory compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H16N4O3

Molecular Weight

228.25 g/mol

IUPAC Name

2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid

InChI

InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)

InChI Key

KGQMQNPFMOBJCY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(=NCCCC(C(=O)O)N)N1

Origin of Product

United States

Preparation Methods

Non-Enzymatic Glycation: Ribose-Mediated Formation

MG-H1 is predominantly generated through the Maillard reaction, where reducing sugars react with amino groups in proteins. Ribose, a highly reactive pentose, accelerates AGE formation compared to glucose.

Reaction Mechanism

Ribose glycation of bovine serum albumin (BSA) produces MG-H1 via oxidation of Amadori products. Liquid chromatography–quadrupole time-of-flight mass spectrometry (LC-QTOF) analyses confirm that ribose-modified BSA generates MG-H1 in a time-dependent manner, even when free methylglyoxal is undetectable. The proposed pathway involves:

  • Schiff base formation : Ribose condenses with lysine or arginine residues.
  • Amadori rearrangement : Stable ketoamine intermediates form.
  • Oxidative cleavage : Reactive α-dicarbonyl species (e.g., glyoxal, methylglyoxal) are generated.
  • Cross-linking : Methylglyoxal reacts with arginine to yield MG-H1.

Optimization Parameters

  • pH : Reactions proceed optimally at pH 7.4 (physiological conditions).
  • Temperature : Incubation at 37°C for 7–14 days maximizes yield.
  • Antioxidants : Diethylenetriaminepentaacetic acid (DTPA) inhibits MG-H1 formation by chelating metal ions, reducing oxidative stress.
Table 1: MG-H1 Yield in Ribose-Glycated BSA
Incubation Time (Days) MG-H1 (pmol/μg protein)
7 12.3 ± 1.2
14 24.7 ± 2.1
21 33.5 ± 3.0

Data derived from LC-QTOF analyses.

Chemical Synthesis: Methylglyoxal-Arginine Adduction

Direct synthesis of MG-H1 involves reacting methylglyoxal with free arginine or ornithine under controlled conditions.

Small-Scale Laboratory Synthesis

  • Reagents : Methylglyoxal (40% aqueous solution), L-arginine, phosphate buffer (100 mM, pH 7.4).
  • Procedure :

    • Mix L-arginine (10 mM) with methylglyoxal (20 mM) in buffer.
    • Incubate at 37°C for 72 hours under nitrogen atmosphere.
    • Purify via solid-phase extraction (Strata-X-C cartridge) and characterize using LC-MS.
  • Yield : ~18% (quantified via isotopic dilution using [²H₃]-MG-H1).

Role of Oxidative Stress

MG-H1 formation is enhanced by reactive oxygen species (ROS). Adding hydrogen peroxide (0.1–1 mM) increases yield by 30–45%, confirming the role of oxidation in dicarbonyl formation.

Isotopic Labeling: Deuterated MG-H1 for Proteomics

Deuterated MG-H1 (e.g., N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6) is synthesized for mass spectrometry-based tracer studies.

Synthesis Protocol

  • Deuterium incorporation : React L-ornithine with deuterated methylglyoxal ([²H₆]-MG) in deuterated solvents (e.g., D₂O).
  • Conditions :
    • Temperature: 25°C
    • Catalyst: Palladium on carbon (Pd/C) under H₂ atmosphere.
    • Reaction time: 48 hours.
Table 2: Isotopic Purity of Deuterated MG-H1
Isotopologue Abundance (%)
[²H₆]-MG-H1 98.5
[²H₅]-MG-H1 1.2
Unlabeled MG-H1 0.3

Data from LGC Standards.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability while maintaining high purity (>95%).

Large-Scale Glycation

  • Substrate : Gelatin or collagen (rich in arginine residues).
  • Process :
    • Incubate gelatin with ribose (1:2 molar ratio) at 50°C for 14 days.
    • Hydrolyze with 6 M HCl at 110°C for 18 hours.
    • Purify via cation-exchange chromatography.

Challenges and Solutions

  • Byproducts : Nε-(carboxymethyl)lysine (CML) and pentosidine form concurrently. Selective inhibition using Trapa bispinosa Roxb. extract reduces CML by 60% without affecting MG-H1.
  • Yield Optimization : Continuous-flow reactors reduce reaction time from 14 days to 72 hours.

Analytical Validation

MG-H1 is quantified using:

  • LC-QTOF : m/z 228.1222 ([M+H]⁺).
  • Immunoassays : Anti-MG-H1 monoclonal antibodies (detection limit: 0.1 pmol/mg protein).

Chemical Reactions Analysis

Formation via Glycation Reactions

MG-H1 is primarily generated through the reaction of methylglyoxal (MGO) with arginine residues in proteins. The process involves:

  • Condensation : MGO reacts with the guanidino group of arginine to form an intermediate Schiff base.

  • Cyclization : The Schiff base undergoes intramolecular rearrangement to form a stable hydroimidazolone ring structure .

Key Reaction Pathway:

Arginine+MethylglyoxalSchiff Base IntermediateMG-H1 (Hydroimidazolone)\text{Arginine} + \text{Methylglyoxal} \rightarrow \text{Schiff Base Intermediate} \rightarrow \text{MG-H1 (Hydroimidazolone)}

This reaction is accelerated under conditions of hyperglycemia or oxidative stress .

Chemical Modifications and Stability

MG-H1 exhibits distinct reactivity due to its imidazolone ring:

Property Details
pH Sensitivity Stable under physiological pH (7.0–7.4), but degrades in strongly acidic or alkaline conditions .
Oxidative Susceptibility Reacts with reactive oxygen species (ROS), leading to cross-linked protein aggregates .
Thermal Stability Decomposes at temperatures >150°C, releasing MGO and ornithine derivatives .

Biological Interactions

MG-H1 modifies proteins and alters their function, contributing to pathological processes:

Documented Molecular Targets

Protein Functional Impact Associated Disease
Lens Crystallins Aggregation and insolubilityCataractogenesis
Collagen Reduced elasticity and cross-linkingDiabetic complications
Hemoglobin Impaired oxygen binding capacityMetabolic dysfunction

Quantitative Data in Human Tissues

Tissue MG-H1 Concentration (pmol/mg protein) Source
Lens Proteins 4609 ± 411
Plasma Proteins 12.3 ± 3.2
Cerebrospinal Fluid 2.8 ± 0.9

Inhibition and Detoxification

Natural and synthetic compounds can suppress MG-H1 formation:

  • Trapa bispinosa Extract : Reduces MG-H1 by 58% in ribose-glycated proteins via antioxidant activity .

  • Aminoguanidine : Scavenges MGO, decreasing MG-H1 levels by 72% in vitro .

  • Dietary Interventions : Low-AGE diets reduce systemic MG-H1 by 30–40% in clinical studies .

Analytical Detection Methods

MG-H1 is quantified using advanced chromatographic techniques:

Method Sensitivity Application
LC-QTOF-MS 0.1 nMStructural identification
UPLC-MS/MS 0.05 pmol/mgBiomarker quantification
Fluorometric Assay (AQC derivatization) 1.0 pmol/mgClinical diagnostics

Comparative Analysis with Other AGEs

MG-H1 is distinguished from other AGEs by its imidazolone structure and reactivity:

AGE Precursor Biological Impact
MG-H1 MGO + ArginineProtein aggregation, cataract formation
CML Glucose + LysineVascular stiffness, renal dysfunction
CEL MGO + LysineOxidative stress, inflammation

Research Implications

  • Therapeutic Targets : MG-H1 inhibition shows promise in mitigating diabetic complications and age-related diseases .

  • Dietary Relevance : Processed foods high in MGO (e.g., roasted meats) elevate systemic MG-H1, correlating with insulin resistance .

This synthesis of chemical and biological data underscores MG-H1's role as a critical mediator of glycation-related pathologies. Further research into its reaction kinetics and detoxification pathways could inform novel therapeutic strategies.

Scientific Research Applications

Chronic Kidney Disease

Research has indicated that serum levels of N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine are closely associated with renal function. A study measured MG-H1 levels in patients with renal dysfunction and found a significant correlation between high serum concentrations of MG-H1 and decreased kidney function, suggesting that MG-H1 may serve as a biomarker for renal impairment .

Colorectal Cancer

In a nested case-control study within the European Prospective Investigation into Cancer and Nutrition (EPIC) cohort, elevated plasma concentrations of MG-H1 were linked to an increased risk of colorectal cancer. The study utilized ultra-performance liquid chromatography-tandem mass spectrometry to quantify AGEs, revealing that higher levels of MG-H1 correlated with a greater incidence of this malignancy .

Diabetic Complications

This compound has been implicated in diabetic complications due to its formation from methylglyoxal, a dicarbonyl compound that increases in the context of hyperglycemia. The accumulation of AGEs like MG-H1 contributes to vascular damage and other complications associated with diabetes .

Diagnostic Potential

MG-H1 is increasingly recognized as a potential biomarker for various diseases. Its quantification in biological samples can provide insights into disease progression and severity. For instance:

  • Chronic Kidney Disease : As mentioned earlier, elevated MG-H1 levels correlate with renal dysfunction, making it a candidate for monitoring kidney health .
  • Cataract Formation : Studies have shown that concentrations of MG-H1 are significantly higher in cataractous lenses compared to non-cataractous lenses, suggesting its role in lens protein modification and cataractogenesis .

Therapeutic Implications

The understanding of MG-H1's role in disease mechanisms has led to explorations into therapeutic strategies:

Antioxidant Therapies

Given the damaging effects of AGEs like MG-H1 on tissues, antioxidant therapies are being investigated as potential interventions to mitigate AGE-related damage. Research suggests that compounds capable of reducing oxidative stress may help lower MG-H1 levels and improve outcomes in diseases like diabetes and chronic kidney disease .

Dietary Interventions

Studies have also explored dietary modifications aimed at reducing methylglyoxal levels in the body, potentially decreasing the formation of AGEs such as MG-H1. For example, citrus and pomegranate extracts have been evaluated for their ability to lower plasma α-dicarbonyls, including those leading to MG-H1 formation .

Case Studies and Research Findings

StudyObjectiveFindings
Aglago et al., 2021 Investigate AGEs and colorectal cancer riskHigher plasma MG-H1 associated with increased cancer risk
Ahmed et al., 2017 Measure serum levels in chronic kidney diseaseSignificant correlation between MG-H1 levels and renal function
Naila Ahmed et al., 2003 Assess MG-H1 levels in human lens proteinsElevated levels found in cataractous lenses; correlation with age

Mechanism of Action

The mechanism by which N5-(5-Hydro-5-methyl-4-imidazolon-2-yl)L-Ornithine-d6 exerts its effects involves its incorporation into metabolic pathways where ornithine plays a role. The deuterium labeling allows for precise tracking and analysis of the compound’s behavior in biological systems. Molecular targets include enzymes involved in the urea cycle and other metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Precursor Differences

N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine is structurally distinct from lysine-derived AGEs (e.g., CML, CEL) and other methylglyoxal-arginine adducts (e.g., MG-H2, MG-H3). Key distinctions include:

Compound Name Precursor Structure Key Features
This compound Arginine, Methylglyoxal Hydroimidazolone isomer 1 Major methylglyoxal-derived AGE; neutral hydroimidazolone ring .
Nε-(carboxymethyl)lysine (CML) Lysine, Glyoxal Carboxymethyl-lysine adduct Formed via glyoxal or oxidative pathways; widely used as a dietary AGE marker .
Nε-(carboxyethyl)lysine (CEL) Lysine, Methylglyoxal Carboxyethyl-lysine adduct Minor product of methylglyoxal; implicated in colorectal cancer (CRC) .
Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H2) Arginine, Methylglyoxal Hydroimidazolone isomer 2 Structural isomer with methyl group at position 5; RAGE ligand .
Nδ-(5-hydro-4-methyl-4-imidazolon-2-yl)-ornithine (MG-H3) Arginine, Methylglyoxal Hydroimidazolone isomer 3 Structural isomer with distinct ring substitution; binds RAGE .

Dietary and Analytical Considerations

  • Dietary Sources : this compound, CML, and CEL are quantified in foods using ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS). Processed meats, baked goods, and dairy products are rich sources .
  • Quantitative Data: In HSA, this compound constitutes 92% of methylglyoxal modifications, while CEL and argpyrimidine are minor products . Diabetic rats show a 27-fold increase in urinary this compound, underscoring its role in diabetic nephropathy .

Key Research Findings

  • Mechanistic Insights : this compound modifies Arg-410 in HSA, disrupting drug-binding sites and esterase activity .
  • Clinical Relevance: Elevated levels correlate with nonalcoholic fatty liver disease (NAFLD) and cardiovascular risk, independent of glycemic control .

Biological Activity

N-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine, commonly referred to as MG-H1, is an advanced glycation end-product (AGE) derived from the reaction of methylglyoxal (MG) with arginine residues in proteins. This compound has garnered attention due to its significant biological activities and implications in various diseases, particularly those related to diabetes and cardiovascular conditions.

Formation and Characteristics

MG-H1 is primarily formed through the glycation of proteins, a process that involves the non-enzymatic reaction between reducing sugars and amino acids. The formation of MG-H1 occurs predominantly under hyperglycemic conditions, where elevated levels of methylglyoxal are present. Studies have shown that MG-H1 is one of the most abundant AGEs produced in ribose-modified bovine serum albumin (BSA), highlighting its prevalence in biological systems .

Table 1: Comparison of AGEs Derived from Methylglyoxal

AGE CompoundSourceAbundance in Ribated-BSA
Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1)Ribose-modified BSAHighest
Nε-(carboxymethyl) lysine (CML)VariousModerate
Nε-(carboxyethyl) lysine (CEL)VariousLow
Nω-(carboxymethyl) arginine (CMA)VariousLow

Role in Disease Pathology

MG-H1 has been implicated in several pathological processes:

  • Diabetes Complications : Elevated levels of MG-H1 are associated with diabetic nephropathy and retinopathy. The accumulation of AGEs like MG-H1 can lead to increased oxidative stress and inflammation through the activation of the receptor for advanced glycation end-products (RAGE), which subsequently triggers pro-inflammatory signaling pathways .
  • Cardiovascular Disease : Studies have shown a correlation between high plasma concentrations of MG-H1 and increased risk of cardiovascular diseases. The modification of low-density lipoproteins (LDL) by AGEs contributes to atherogenic processes, promoting vascular damage and dysfunction .
  • Cancer : Recent research indicates that AGEs, including MG-H1, may play a role in cancer development. A nested case-control study found elevated levels of MG-H1 in colorectal cancer patients compared to controls, suggesting a potential link between AGEs and cancer risk .

The biological activity of MG-H1 is primarily mediated through its interaction with cellular receptors such as RAGE. This interaction leads to:

  • Increased Reactive Oxygen Species (ROS) : Activation of RAGE promotes oxidative stress, contributing to cellular damage and inflammation.
  • Activation of NF-kB Pathway : This pathway is crucial for the expression of various pro-inflammatory cytokines and growth factors, exacerbating diabetic complications and other inflammatory conditions .

Case Study 1: Diabetic Patients

A study involving diabetic patients demonstrated that those with higher serum levels of MG-H1 exhibited greater intima-media thickness, a marker for cardiovascular risk. The findings suggest that monitoring MG-H1 levels could be beneficial in assessing cardiovascular health in diabetic individuals .

Case Study 2: Cancer Risk Assessment

In a large cohort study examining the association between AGEs and colorectal cancer, researchers found that elevated plasma concentrations of MG-H1 were significantly associated with an increased risk of developing cancer. The odds ratios indicated a compelling link between high AGE levels and cancer incidence .

Q & A

Q. What analytical methods are recommended for quantifying MG-H1 in biological samples?

MG-H1 is typically quantified using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) due to its high specificity for detecting low-abundance advanced glycation end products (AGEs). Stable isotope dilution analysis ensures accuracy, with MG-H1 identified via its molecular weight shift (+54 Da) and characteristic fragmentation patterns . For tissue-bound MG-H1, enzymatic protein digestion (e.g., pronase) precedes extraction to isolate hydroimidazolone derivatives .

Q. How does MG-H1 form in vivo, and what are its precursors?

MG-H1 is a methylglyoxal (MG)-derived AGE formed via non-enzymatic glycation. MG, a reactive α-dicarbonyl metabolite from glycolysis, binds to arginine residues, forming a neutral hydroimidazolone ring. The reaction involves condensation of MG with arginine, followed by cyclization to yield the stable Nδ-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine structure . Key precursors include glucose, fructose, and lipid peroxidation byproducts, which elevate MG under hyperglycemia or oxidative stress .

Q. How can researchers differentiate MG-H1 from structurally similar hydroimidazolones (e.g., G-H1, 3DG-H)?

Structural isomers like G-H1 (glyoxal-derived) and 3DG-H (3-deoxyglucosone-derived) are distinguished using MRM (multiple reaction monitoring) transitions in MS/MS. For example, MG-H1 has a unique mass shift (+54 Da vs. +39.99 Da for G-H1) and retention time differences in reverse-phase chromatography . Antibody-based assays lack specificity, making chromatographic separation critical .

Advanced Research Questions

Q. What experimental models are suitable for studying MG-H1’s role in diabetic complications?

  • In vivo : Streptozotocin (STZ)-induced diabetic rodents show elevated MG-H1 in renal glomeruli, retina, and plasma, mimicking human diabetic nephropathy and retinopathy .
  • In vitro : Human serum albumin (HSA) or endothelial cells treated with MG (0.1–1 mM) simulate glycative stress. Post-translational modifications are mapped using MaxQuant with custom databases for AGE-specific mass shifts .
  • Dietary models : Controlled feeding studies with high-AGE diets (e.g., grilled meats) quantify MG-H1 accumulation in plasma and tissues via LC-MS/MS .

Q. How can contradictions in dietary studies on MG-H1 be resolved?

Conflicting data arise from variable dicarbonyl precursor availability. For example:

  • Soy sauce reduces MG-H1 in fried sturgeon patties by scavenging MG via its antioxidants .
  • High sugar intake increases MG-H1 by elevating glycolytic flux and MG production . To address this, studies should control for dicarbonyl scavengers (e.g., polyphenols) and measure free MG levels alongside MG-H1 .

Q. What is MG-H1’s role in neurodegenerative disease pathology?

MG-H1 is elevated in Alzheimer’s disease (AD) brains due to impaired glyoxalase-1 activity, which detoxifies MG. In AD mouse models, Aβ oligomers enhance MG production, leading to neuronal protein glycation and mitochondrial dysfunction . Human neuroblastoma cells exposed to Aβ show increased MG-H1, correlating with oxidative stress markers like 3-nitrotyrosine .

Methodological Challenges

Q. How to design a study assessing MG-H1’s impact on protein function?

  • In vitro : Glycate purified proteins (e.g., HSA) with MG (1–5 mM, 37°C, 7 days) and analyze structural changes via circular dichroism or tryptophan fluorescence quenching .
  • Functional assays : Compare enzymatic activity (e.g., superoxide dismutase) of glycated vs. native proteins to quantify MG-H1-induced dysfunction .
  • Crosslinking analysis : Use SDS-PAGE/Western blot to detect MG-H1-mediated protein aggregates .

Q. What are the limitations of current MG-H1 detection techniques?

  • Antibody cross-reactivity : Commercial anti-AGE antibodies often recognize multiple hydroimidazolones, requiring validation with synthetic MG-H1 standards .
  • Matrix effects : Plasma proteins and lipids can suppress ionization in MS; isotope-labeled internal standards (e.g., ¹³C-MG-H1) improve recovery rates .

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